![molecular formula C22H30N4O B2892677 3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile CAS No. 2415503-87-4](/img/structure/B2892677.png)

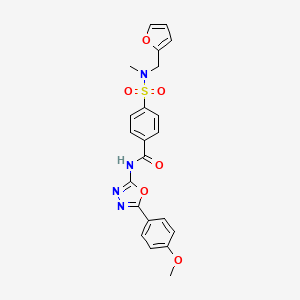

3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile is a useful research compound. Its molecular formula is C22H30N4O and its molecular weight is 366.509. The purity is usually 95%.

BenchChem offers high-quality 3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Therapy

This compound has been studied for its potential use in cancer therapy. It’s structurally related to Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia . Imatinib works by inhibiting the activity of tyrosine kinases, which are enzymes that can promote cancer cell growth when mutated or overactive. By mimicking the structure and function of Imatinib, this compound could potentially inhibit similar pathways and serve as a treatment for various cancers.

Enzyme Inhibition

The compound has shown promise in enzyme inhibition, particularly targeting tyrosine kinases . Tyrosine kinases play a crucial role in signal transduction and are involved in the regulation of cell division and death. Inhibiting these enzymes can prevent the proliferation of cancer cells, making this compound a valuable asset in the development of new anticancer drugs.

Neurological Disorders

Related compounds have been explored for their anticholinesterase activity, which is significant in treating neurological disorders such as Alzheimer’s disease . By inhibiting cholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, this compound could help increase acetylcholine levels in the brain, potentially improving cognitive function in patients with Alzheimer’s or other forms of dementia.

Anti-Inflammatory Applications

The compound’s structural analogs have been investigated for their ability to inactivate NF-κB in colon cancer cells . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. By inhibiting NF-κB, this compound could have anti-inflammatory applications, possibly aiding in the treatment of chronic inflammatory diseases.

Structural Studies

The compound’s ability to form extended conformations and participate in hydrogen bonding makes it an interesting subject for structural studies . Understanding its crystal structure can provide insights into the design of molecules with desired physical and chemical properties, which is essential for the development of new materials and drugs.

Mécanisme D'action

Target of Action

Similar compounds with a 4-methylpiperazin-1-yl group have been found to target proteins such asS100B and Proto-oncogene tyrosine-protein kinase Src . These proteins play crucial roles in cellular processes such as cell growth and division.

Mode of Action

Compounds with similar structures, such as imatinib, are known to inhibit the activity of tyrosine kinases . This suggests that “3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile” might interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of tyrosine kinases can affect multiple signaling pathways involved in cell growth and division .

Result of Action

The inhibition of tyrosine kinases can lead to the suppression of cell growth and division , suggesting potential anti-cancer properties.

Propriétés

IUPAC Name |

3-[[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O/c1-24-12-14-25(15-13-24)9-2-3-16-27-22-7-10-26(11-8-22)19-21-6-4-5-20(17-21)18-23/h4-6,17,22H,7-16,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIKZLAVKUKPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC#CCOC2CCN(CC2)CC3=CC(=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2892596.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2892598.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2892600.png)

![N-[cyano(2-fluorophenyl)methyl]-3-[(pyrazin-2-yl)amino]benzamide](/img/structure/B2892606.png)

![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2892607.png)

![N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2892611.png)

![N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2892612.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(2,3-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2892615.png)

![Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2892616.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2892617.png)